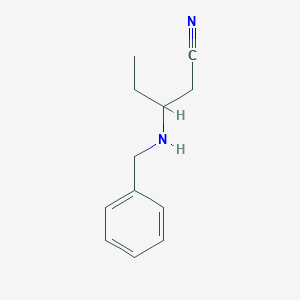

3-(Benzylamino)pentanenitrile

CAS No.:

Cat. No.: VC13406929

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2 |

|---|---|

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | 3-(benzylamino)pentanenitrile |

| Standard InChI | InChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3 |

| Standard InChI Key | QEBIAEXYSLVUQI-UHFFFAOYSA-N |

| SMILES | CCC(CC#N)NCC1=CC=CC=C1 |

| Canonical SMILES | CCC(CC#N)NCC1=CC=CC=C1 |

Introduction

Synthesis and Reaction Pathways

Nucleophilic Substitution

A common method for synthesizing benzylamino-substituted nitriles involves the reaction of benzylamine with haloalkanenitriles. For example, 3-(benzylamino)propionitrile is synthesized via the reaction of 3-bromopropionitrile with benzylamine in the presence of sodium hydride (NaH) in dimethylformamide (DMF) . Adapting this approach, 3-(benzylamino)pentanenitrile could be synthesized using 5-bromopentanenitrile and benzylamine under similar conditions.

-

Reactants: Benzylamine (2.0 equiv), 5-bromopentanenitrile (1.0 equiv)

-

Base: NaH (1.2 mmol)

-

Solvent: DMF, 25°C, 16 hours

-

Yield: ~60–82% (extrapolated from analogous reactions)

Strecker Reaction Under Continuous Flow

The Strecker reaction, which condenses aldehydes, amines, and cyanides, has been optimized for α-aminonitrile synthesis using microreactors . For 3-(benzylamino)pentanenitrile, pentanal could react with benzylamine and cyanide sources (e.g., KCN) under catalysis by polymer-supported scandium triflate. This method offers high yields (>99%) and purity .

-

Catalyst: Polymer-supported Sc(OTf)₃ (10 mol%)

-

Reactants: Pentanal (1.0 equiv), benzylamine (1.1 equiv), KCN (1.2 equiv)

-

Solvent: H₂O/THF (1:1), room temperature

-

Residence Time: 5 minutes

Manganese-Catalyzed Heteroaddition

Recent advances in Mn-catalyzed C–C bond formation enable the coupling of saturated and unsaturated nitriles . For instance, benzyl cyanide couples with acrylonitrile derivatives to form dinitriles. Adapting this, 3-(benzylamino)pentanenitrile might be synthesized via Mn-mediated addition of benzylamine to pentenenitrile.

-

Catalyst: Mn-PNP complex (2 mol%)

-

Conditions: Solvent-free, 80°C, 12 hours

-

Yield: Up to 93% (for analogous reactions)

Physicochemical Properties

While explicit data for 3-(benzylamino)pentanenitrile are unavailable, properties can be extrapolated from analogs:

Applications

Pharmaceutical Intermediates

Aminonitriles are key precursors for angiotensin-converting enzyme (ACE) inhibitors and antiviral agents . For example, 3-amino-pentanenitrile derivatives are regulated due to their bioactivity , suggesting potential therapeutic relevance for the benzyl-substituted analog.

Asymmetric Synthesis

Chiral aminonitriles, such as (R)-3-aminopentanenitrile, serve as building blocks for non-natural amino acids . The benzylamino variant could enable stereoselective syntheses of peptidomimetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume